molecular formula C21H19BrN2O4S B11051405 1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B11051405
M. Wt: 475.4 g/mol
InChI Key: DKZWVVUACSPLGR-UHFFFAOYSA-N
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Description

1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, multiple methoxy groups, and a sulfanyl group attached to a pyrimidoisoquinolinone core.

Preparation Methods

The synthesis of 1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves multiple steps, including the formation of the pyrimidoisoquinolinone core and the introduction of the bromine, methoxy, and sulfanyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve:

    Formation of the Pyrimidoisoquinolinone Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfanylation: The attachment of the sulfanyl group may involve the use of thiols or disulfides in the presence of a catalyst.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfanyl group to a thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Methoxylation and Demethoxylation: The methoxy groups can be modified through methylation or demethylation reactions using reagents like methyl iodide or boron tribromide.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Protein Binding: It could interact with proteins, altering their structure or function.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be compared with other similar compounds, such as:

    1-bromo-2,4-dimethoxybenzene: This compound shares the bromine and methoxy groups but lacks the complex pyrimidoisoquinolinone core.

    4-bromo-1,2-dimethoxybenzene: Similar to the above compound but with different positioning of the methoxy groups.

    5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar methoxyphenyl group but a different core structure.

The uniqueness of this compound lies in its combination of functional groups and the pyrimidoisoquinolinone core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19BrN2O4S

Molecular Weight

475.4 g/mol

IUPAC Name

1-bromo-9,10-dimethoxy-2-(4-methoxyphenyl)sulfanyl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C21H19BrN2O4S/c1-26-13-4-6-14(7-5-13)29-20-18(22)19-15-11-17(28-3)16(27-2)10-12(15)8-9-24(19)21(25)23-20/h4-7,10-11H,8-9H2,1-3H3

InChI Key

DKZWVVUACSPLGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2Br)OC)OC

Origin of Product

United States

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